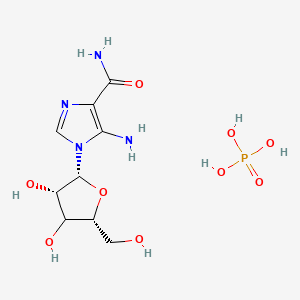

AICAR phosphate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C9H17N4O9P |

|---|---|

分子量 |

356.23 g/mol |

IUPAC 名称 |

5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid |

InChI |

InChI=1S/C9H14N4O5.H3O4P/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9;1-5(2,3)4/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17);(H3,1,2,3,4)/t3-,5?,6+,9-;/m1./s1 |

InChI 键 |

BPVGMEHURDEDAZ-CODPYOKSSA-N |

手性 SMILES |

C1=NC(=C(N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)C(=O)N.OP(=O)(O)O |

规范 SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N.OP(=O)(O)O |

产品来源 |

United States |

Foundational & Exploratory

The History and Discovery of AICAR Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

5-Aminoimidazole-4-carboxamide ribonucleoside, commonly known as AICAR or acadesine, has traversed a remarkable scientific journey from a simple intermediate in purine biosynthesis to a widely utilized pharmacological tool for activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This technical guide provides a comprehensive overview of the history, discovery, and multifaceted mechanism of action of AICAR phosphate. It details both its well-established role in the AMPK signaling cascade and the emerging understanding of its AMPK-independent effects, particularly on the Hippo tumor suppressor pathway. This document is intended to serve as a detailed resource, providing quantitative data on its biological effects, in-depth experimental protocols for its study, and visual representations of its complex signaling networks to aid researchers in the fields of metabolic disease, oncology, and drug development.

II. Introduction: The Journey of a Purine Intermediate to a Metabolic Modulator

A. Early Synthesis and Role in Purine Biosynthesis

The story of AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside) begins not as a therapeutic agent, but as a naturally occurring molecule within the de novo purine biosynthesis pathway.[1][2] First identified and characterized in the mid-20th century, its phosphorylated form, AICAR monophosphate (ZMP), serves as a key intermediate in the synthesis of inosine monophosphate (IMP), a precursor to the essential purine nucleotides, adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2][3] For many years, the significance of AICAR was largely confined to the realm of biochemistry, where it was used as a tool to study the intricacies of nucleotide metabolism.[1]

B. The Pivotal Discovery: AICAR as an AMPK Activator

A paradigm shift in the understanding of AICAR's biological role occurred in the 1990s with the discovery of its ability to activate AMP-activated protein kinase (AMPK).[1] Researchers observed that when administered to cells, AICAR is taken up and intracellularly phosphorylated by adenosine kinase to yield ZMP.[4][5] Structurally, ZMP bears a striking resemblance to AMP, the natural activator of AMPK. This molecular mimicry allows ZMP to bind to the γ-subunit of the AMPK heterotrimeric complex, inducing a conformational change that promotes the phosphorylation of a critical threonine residue (Thr172) on the catalytic α-subunit by upstream kinases, most notably Liver Kinase B1 (LKB1).[1][6] This phosphorylation event leads to the robust activation of AMPK.[1] This seminal discovery transformed AICAR from a mere metabolic intermediate into a powerful pharmacological agent to probe the vast and complex landscape of AMPK signaling and its role in health and disease.

III. Mechanism of Action: A Dual Signaling Modulator

AICAR's biological effects are now understood to be mediated through at least two distinct signaling pathways, highlighting its complexity as a signaling molecule.

A. AMPK-Dependent Signaling Pathway

The canonical mechanism of AICAR action is through the activation of AMPK, a cellular energy sensor that plays a crucial role in regulating metabolism.[4]

AICAR is a cell-permeable nucleoside that enters the cell via adenosine transporters.[4][5] Once inside, it is efficiently phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[2][4] This intracellular conversion is a prerequisite for its AMPK-activating properties.

ZMP acts as an AMP analog, binding to the Bateman domains on the regulatory γ-subunit of AMPK.[4][5] This binding induces an allosteric activation of the kinase and, more importantly, makes AMPK a more favorable substrate for phosphorylation by upstream kinases like LKB1 at the Thr172 residue of the α-subunit, leading to a substantial increase in its catalytic activity.[1][6]

Activated AMPK orchestrates a metabolic switch, turning off ATP-consuming anabolic pathways while simultaneously activating ATP-producing catabolic pathways. Key downstream effects include:

-

Inhibition of Fatty Acid and Cholesterol Synthesis: AMPK phosphorylates and inactivates key enzymes such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase.[1]

-

Stimulation of Fatty Acid Oxidation and Glucose Uptake: AMPK promotes the uptake and oxidation of fatty acids and glucose in tissues like skeletal muscle and the heart.[1]

-

Inhibition of mTORC1 Signaling: AMPK can inhibit the mammalian target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation, through the phosphorylation of TSC2 and Raptor.[7]

B. AMPK-Independent Signaling Pathway: The Hippo Connection

Recent research has unveiled a fascinating and important AMPK-independent mechanism of AICAR action involving the Hippo tumor suppressor pathway.[8] This discovery has significant implications for AICAR's anti-proliferative and potential anti-cancer effects.

Studies in cells lacking AMPK have shown that AICAR treatment leads to the upregulation and phosphorylation of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[8]

Activated LATS1/2, in turn, phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[8][9] This phosphorylation promotes the cytoplasmic sequestration and degradation of YAP/TAZ, preventing their translocation to the nucleus where they would otherwise drive the expression of genes involved in cell proliferation and survival.[8]

IV. Quantitative Analysis of AICAR's Biological Effects

A. In Vitro Potency of ZMP on AMPK Activation

While a precise IC50 or EC50 value for ZMP's activation of purified AMPK is not consistently reported across the literature, it is generally acknowledged to be a less potent activator than AMP itself, with some studies suggesting it is 40- to 50-fold less potent in cell-free systems.[1] However, its effectiveness in intact cells is due to its accumulation to high intracellular concentrations.[4]

B. Cellular Effects of AICAR

The effective concentration of AICAR in cell culture experiments typically ranges from 0.5 mM to 2 mM.[7][10]

| Cell Line | Effect | Concentration | Citation |

| LNCaP and PC3 (Prostate Cancer) | Decreased cell survival | IC50 ≈ 1 mM (PC3) | [7] |

| ROS 17/2.8 (Osteoblast-like) | Inhibition of cell proliferation | 500 µM | [11] |

| A549, HepG2, C2C12 | Phosphorylation of AMPKα | 0.5 mM and 1.0 mM | [10] |

C. Pharmacokinetics of Acadesine in Humans

Clinical trials with acadesine, the riboside form of AICAR, have been conducted, primarily in the context of cardiac ischemia.[2] Detailed pharmacokinetic data from these trials is not extensively published in a consolidated format. However, early studies in healthy volunteers indicated poor oral bioavailability and a rapid decline in plasma concentrations following intravenous infusion.[12]

| Study Population | Dosing | Key Findings | Citation |

| Healthy Volunteers | 10, 25, 50, and 100 mg/kg (IV and PO) | Poor oral bioavailability, rapid post-infusion decline in plasma levels. | [12] |

| Patients undergoing CABG surgery | Continuous IV infusion (low and high dose) | Safe, with mild, transient increases in plasma uric acid at high doses. | [2] |

V. Key Experimental Protocols

A. In Vitro AMPK Kinase Assay

This protocol is a representative method for measuring the direct effect of ZMP on AMPK activity using purified components.

1. Reagents and Materials:

-

Purified recombinant AMPK heterotrimer (α, β, γ subunits)

-

ZMP (AICAR monophosphate)

-

Upstream kinase (e.g., LKB1 complex)

-

SAMS peptide (HMRSAMSGLHLVKRR) or other specific AMPK substrate

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35)

-

Phosphocellulose paper (P81)

-

Phosphoric acid

-

Scintillation counter

2. Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, a defined concentration of purified AMPK, and the SAMS peptide substrate.

-

Add varying concentrations of ZMP to the reaction mixtures. Include a positive control (AMP) and a negative control (no activator).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the P81 papers using a scintillation counter. The amount of incorporated ³²P is proportional to the AMPK activity.

B. Western Blotting for AMPK Activation in Cultured Cells

This is a standard method to assess the activation state of AMPK in cells treated with AICAR by detecting the phosphorylation of AMPKα at Thr172.

1. Reagents and Materials:

-

Cultured cells of interest

-

AICAR solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

2. Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with the desired concentrations of AICAR for the specified duration. Include an untreated control.

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

C. Measurement of Fatty Acid Oxidation in Cultured Cells

This protocol measures the effect of AICAR on the rate of fatty acid oxidation in cultured cells using a radiolabeled fatty acid.

1. Reagents and Materials:

-

Cultured cells of interest

-

AICAR solution

-

[³H]palmitate or [¹⁴C]palmitate

-

Fatty acid-free BSA

-

Seahorse XF Analyzer (for oxygen consumption rate measurement) or scintillation counter (for radiolabel-based assay)

-

Culture medium

2. Procedure (Radiolabel-based):

-

Culture cells in appropriate plates.

-

Pre-incubate cells with AICAR or vehicle control for a specified time.

-

Prepare the assay medium containing [³H]palmitate or [¹⁴C]palmitate complexed to fatty acid-free BSA.

-

Remove the pre-incubation medium and add the assay medium to the cells.

-

Incubate for a defined period (e.g., 1-2 hours).

-

For [³H]palmitate, collect the medium and separate the ³H₂O produced from the unoxidized [³H]palmitate using an ion-exchange column. Measure the radioactivity in the aqueous phase by scintillation counting.

-

For [¹⁴C]palmitate, trap the released ¹⁴CO₂ using a filter paper soaked in a trapping agent (e.g., NaOH) placed in the sealed culture well. Measure the radioactivity on the filter paper by scintillation counting.

-

The amount of ³H₂O or ¹⁴CO₂ produced is proportional to the rate of fatty acid oxidation.

VI. Signaling Pathway and Experimental Workflow Diagrams

Caption: AMPK-Dependent Signaling Pathway of AICAR.

Caption: AMPK-Independent Hippo Signaling Pathway of AICAR.

Caption: Experimental Workflow for Studying AICAR Effects.

VII. Conclusion: A Research Tool with Ongoing Therapeutic Potential

This compound has evolved from a humble metabolic intermediate to an indispensable tool in biomedical research. Its ability to potently and specifically activate AMPK has provided invaluable insights into the role of this critical energy sensor in a myriad of physiological and pathological processes. Furthermore, the discovery of its AMPK-independent effects on the Hippo pathway has opened new avenues for its investigation, particularly in the context of cancer biology. While its therapeutic development has faced challenges, the deep and expanding knowledge of its molecular mechanisms continues to fuel interest in its potential as a lead compound for the development of novel therapeutics for metabolic disorders and cancer. This guide serves as a testament to the intricate and often unexpected journey of scientific discovery, and it is hoped that the information contained herein will facilitate further research into this remarkable molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular energy stress induces AMPK-mediated regulation of YAP and the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Mechanism of Action of AICAR Phosphate as an AMPK Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) as an activator of AMP-activated protein kinase (AMPK). AICAR is a widely utilized cell-permeable adenosine analog that, upon cellular uptake, is phosphorylated to its active metabolite, ZMP (5-aminoimidazole-4-carboxamide ribonucleotide). ZMP mimics the endogenous activator adenosine monophosphate (AMP), allosterically activating AMPK, a crucial regulator of cellular energy homeostasis. This guide details the molecular interactions, signaling pathways, and downstream metabolic consequences of AICAR-mediated AMPK activation. Furthermore, it provides structured quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological processes to serve as a comprehensive resource for researchers in metabolism, oncology, and drug discovery.

Introduction to AMPK and its Role as a Cellular Energy Sensor

AMP-activated protein kinase (AMPK) is a heterotrimeric serine/threonine kinase that functions as a master regulator of cellular and organismal energy balance. It is a highly conserved sensor of cellular energy status, activated in response to a variety of physiological and pathological stimuli that deplete ATP and increase the AMP:ATP ratio, such as nutrient deprivation, hypoxia, and exercise.

The AMPK complex consists of a catalytic α subunit and two regulatory subunits, β and γ. The γ subunit contains binding sites for AMP, ADP, and ATP. Under conditions of energy stress, the binding of AMP or ADP to the γ subunit triggers a conformational change that leads to the allosteric activation of the kinase and promotes the phosphorylation of a critical threonine residue (Thr172) on the α subunit by upstream kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ). Once activated, AMPK acts to restore energy homeostasis by stimulating catabolic pathways that generate ATP (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).

AICAR Uptake, Metabolism, and the Role of ZMP

AICAR is a pro-drug that requires intracellular conversion to its active form, ZMP, to exert its effects on AMPK.

Cellular Uptake

AICAR is a nucleoside analog and enters the cell via nucleoside transporters, such as equilibrative nucleoside transporters (ENTs).[1]

Conversion to ZMP

Once inside the cell, AICAR is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), also known as AICAR monophosphate.[1][2] ZMP is a structural analog of AMP.

The Core Mechanism of AMPK Activation by ZMP

ZMP activates AMPK through a multi-faceted mechanism that closely mimics the action of AMP.

Allosteric Activation

ZMP binds to the γ subunit of the AMPK heterotrimer at the same sites as AMP.[2][3] This binding induces a conformational change in the AMPK complex, leading to its allosteric activation.

Promotion of α-Subunit Phosphorylation

The binding of ZMP to the γ subunit makes the Thr172 residue on the α subunit a more favorable substrate for upstream kinases like LKB1.[2][4] This enhanced phosphorylation significantly increases AMPK's catalytic activity.

Inhibition of Dephosphorylation

ZMP binding also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thereby prolonging the activated state of AMPK.[1][2]

Quantitative Data on AICAR-AMPK Interaction

The following tables summarize key quantitative parameters related to the interaction of AICAR's active metabolite, ZMP, with AMPK.

| Parameter | Value | Cell/System | Reference |

| ZMP Potency vs. AMP | 40-50 fold less potent than AMP | In vitro AMPK activation | [2] |

| IC50 of AICAR | 1 mM | PC3 Prostate Cancer Cells | [5] |

Table 1: Potency and Efficacy of AICAR/ZMP

| Analyte | Condition | Concentration (picomoles/mg protein) | Reference |

| ZMP | Control Aortic Smooth Muscle Cells | 8.5 ± 0.6 | |

| 1 mM AICAR (30 min) | 2014.9 ± 179.4 | ||

| ATP/ADP Ratio | Control Aortic Smooth Muscle Cells | 2.08 ± 0.06 | |

| 1 mM AICAR (30 min) | 1.08 ± 0.02 |

Table 2: Intracellular Nucleotide Concentrations Following AICAR Treatment

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of AICAR as an AMPK activator.

Western Blot Analysis of AMPK Phosphorylation

This protocol details the detection of AMPK activation by measuring the phosphorylation of its α-subunit at Threonine 172.

Materials:

-

Cell culture reagents

-

AICAR solution

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of AICAR for the specified time. Include a vehicle-treated control.

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add RIPA buffer with inhibitors to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-AMPKα (Thr172) antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

In Vitro AMPK Kinase Activity Assay (Radioactive)

This assay measures the catalytic activity of purified AMPK in the presence of AICAR's active form, ZMP.

Materials:

-

Purified recombinant AMPK

-

ZMP solution

-

Kinase buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

SAMS peptide (HMRSAMSGLHLVKRR) as a substrate

-

[γ-³²P]ATP

-

ATP solution

-

Phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter and vials

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, purified AMPK, SAMS peptide, and the desired concentration of ZMP.

-

Initiate Reaction: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

-

Washing: Wash the P81 papers multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.

Cellular Uptake and Metabolism of AICAR to ZMP via LC-MS/MS

This protocol describes the quantification of intracellular AICAR and ZMP levels using liquid chromatography-tandem mass spectrometry.

Materials:

-

Cell culture reagents

-

AICAR solution

-

Ice-cold methanol

-

Cell scraper

-

Microcentrifuge tubes

-

LC-MS/MS system

-

Analytical standards for AICAR and ZMP

Procedure:

-

Cell Treatment and Harvesting:

-

Culture and treat cells with AICAR as described in the Western blot protocol.

-

Wash cells with ice-cold PBS.

-

Add ice-cold methanol to the plate and scrape the cells.

-

-

Metabolite Extraction:

-

Transfer the cell suspension to a microcentrifuge tube.

-

Perform freeze-thaw cycles or sonicate to lyse the cells and extract metabolites.

-

Centrifuge at high speed to pellet cell debris.

-

-

Sample Preparation:

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate AICAR and ZMP using a suitable chromatography column and mobile phase gradient.

-

Detect and quantify AICAR and ZMP using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

-

Data Analysis:

-

Generate standard curves using analytical standards of AICAR and ZMP.

-

Quantify the intracellular concentrations of AICAR and ZMP in the samples by comparing their peak areas to the standard curves.

-

Conclusion

AICAR serves as a powerful pharmacological tool for activating AMPK, providing valuable insights into the roles of this critical energy sensor in health and disease. Its mechanism of action, centered on the intracellular conversion to the AMP mimetic ZMP, highlights the intricate allosteric and phosphorylation-dependent regulation of AMPK. The experimental protocols and quantitative data presented in this guide offer a comprehensive framework for researchers to effectively utilize AICAR in their studies and to further unravel the complexities of cellular energy metabolism. A thorough understanding of AICAR's mechanism is paramount for its application in basic research and for the development of novel therapeutics targeting metabolic disorders and cancer.

References

- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The tumor suppressor LKB1 kinase directly activates AMP-activated kinase and regulates apoptosis in response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

AICAR Phosphate Signaling: A Technical Guide to Pathways Beyond AMPK Activation

Executive Summary

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is widely utilized as a pharmacological activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Upon cellular uptake, AICAR is phosphorylated by adenosine kinase to its active form, ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), which functions as an AMP mimetic. While the AMPK-dependent effects of AICAR are well-documented, a substantial body of evidence reveals that ZMP engages in critical signaling and metabolic regulation independent of AMPK activation. These pathways represent novel targets for therapeutic intervention and necessitate a careful re-evaluation of data derived solely from AICAR-based studies.

This technical guide provides an in-depth exploration of these AMPK-independent mechanisms. It details the allosteric regulation of key metabolic enzymes, the activation of the Hippo tumor suppressor pathway, and the profound impact of ZMP on nucleotide biosynthesis. This document serves as a resource for researchers in metabolism, oncology, and drug development, offering quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further investigation into the non-canonical roles of this important signaling molecule.

Introduction: The Canonical and Non-Canonical Roles of AICAR

AICAR is a cell-permeable nucleoside analog that has been an invaluable tool in metabolic research for decades. Its primary recognized mechanism of action involves its intracellular conversion to ZMP, which, by mimicking AMP, allosterically activates AMPK.[1] This leads to the well-characterized downstream effects of AMPK activation, including the inhibition of anabolic pathways like fatty acid synthesis and the promotion of catabolic processes to restore cellular energy balance.

However, the structural similarity of ZMP to AMP, a ubiquitous and crucial allosteric regulator, coupled with the high intracellular concentrations of ZMP achieved during AICAR treatment, strongly suggests the existence of other molecular targets.[1] Indeed, studies utilizing AMPKα1/α2 double knockout (dKO) cells and mice have definitively demonstrated that many of the physiological effects of AICAR persist in the complete absence of AMPK, including the inhibition of hepatic gluconeogenesis and the suppression of cancer cell proliferation.[2] These findings underscore the importance of understanding the full spectrum of ZMP's molecular interactions to accurately interpret experimental results and to exploit its therapeutic potential fully.

This guide will focus exclusively on these AMPK-independent signaling pathways.

Direct Allosteric Regulation of Metabolic Enzymes

ZMP can directly bind to and modulate the activity of key enzymes in central metabolism, mimicking the regulatory role of AMP. These interactions occur independently of AMPK and can significantly alter metabolic flux.

Inhibition of Gluconeogenesis via Fructose-1,6-bisphosphatase (FBPase)

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. It is a critical control point, allosterically inhibited by both AMP and fructose-2,6-bisphosphate.[3][4][5] ZMP directly inhibits FBPase by binding to the same allosteric site as AMP, providing a direct, AMPK-independent mechanism for AICAR's known effect of suppressing hepatic glucose production.[6]

| Target Enzyme | Ligand | Effect | Quantitative Measure | Source Organism | Reference |

| Fructose-1,6-bisphosphatase | ZMP | Inhibition | IC50: 12 ± 1.4 µM | Human Liver | [6] |

| Fructose-1,6-bisphosphatase | AMP | Inhibition | IC50: 1.0 µM | Human Liver | [6] |

This protocol describes a coupled spectrophotometric assay to measure FBPase activity and determine the inhibitory potential of compounds like ZMP.[6][7]

-

Principle: The product of the FBPase reaction, fructose-6-phosphate (F6P), is converted to glucose-6-phosphate (G6P) by phosphoglucose isomerase (PGI). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The rate of NADPH production is monitored by the increase in absorbance at 340 nm and is directly proportional to FBPase activity.

-

Reagents:

-

Assay Buffer: 0.2 M Tris-HCl, 4 mM MgCl₂, 4 mM (NH₄)₂SO₄, 0.1 mM EDTA, pH 7.5.

-

Coupling Enzymes: PGI (1.4 units/reaction) and G6PDH (0.5 units/reaction).

-

Cofactor: 0.2 mM NADP⁺.

-

Substrate: 70 µM Fructose-1,6-bisphosphate (FBP).

-

Inhibitor: ZMP, dissolved in assay buffer to desired concentrations.

-

Enzyme: Purified FBPase (e.g., from human liver or pig kidney).

-

-

Procedure: a. In a 96-well plate or cuvette, combine the Assay Buffer, NADP⁺, PGI, G6PDH, and the desired concentration of ZMP (or vehicle control). b. Add purified FBPase to the mixture and equilibrate at 30°C for 5 minutes. c. Initiate the reaction by adding the FBP substrate. d. Immediately begin monitoring the increase in absorbance at 340 nm in a spectrophotometer capable of kinetic measurements. e. Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve. f. To determine the IC50, plot the percentage of inhibition against the logarithm of ZMP concentration and fit the data to a dose-response curve.

Caption: ZMP directly inhibits the gluconeogenic enzyme FBPase.

Activation of Glycogenolysis via Glycogen Phosphorylase

Glycogen phosphorylase (GP) catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate. The less active 'b' form of the enzyme is allosterically activated by AMP. ZMP mimics this effect, directly activating glycogen phosphorylase to promote glycogenolysis, particularly in muscle and heart tissue.[1]

| Target Enzyme | Ligand | Effect | Quantitative Measure | Source Organism | Reference |

| Glycogen Phosphorylase | ZMP | Activation | Kₘ: 708 ± 37 µM | Rat Myocardium | [1] |

This protocol describes an assay measuring the phosphorolytic activity of GP (the physiologically relevant direction).[2][8]

-

Principle: The product of the GP reaction, glucose-1-phosphate (G1P), is converted to G6P by phosphoglucomutase (PGM). G6P is then measured as described in the FBPase assay (Section 2.1).

-

Reagents:

-

Assay Buffer: 50 mM HEPES, 100 mM KCl, 2.5 mM MgCl₂, pH 7.2.

-

Substrates: Glycogen (1 mg/mL), Inorganic Phosphate (Pi) (e.g., from potassium phosphate buffer).

-

Coupling Enzymes: PGM and G6PDH.

-

Cofactor: NADP⁺.

-

Activator: ZMP, dissolved in assay buffer.

-

Enzyme: Cell or tissue homogenate/lysate containing GP.

-

-

Procedure: a. Prepare tissue or cell homogenates in an ice-cold assay buffer. Centrifuge to clear the lysate. b. In a 96-well plate, combine the lysate, assay buffer, glycogen, coupling enzymes, and NADP⁺. c. Add varying concentrations of ZMP to the wells. d. Initiate the reaction by adding inorganic phosphate. e. Monitor the increase in absorbance at 340 nm kinetically. f. To determine the Kₘ (activation constant), plot the reaction velocity against ZMP concentration and fit the data to the Michaelis-Menten equation.

Caption: ZMP directly activates glycogen phosphorylase to promote glycogenolysis.

Activation of the Hippo Tumor Suppressor Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its core components include the kinase cassette MST1/2 and LATS1/2. When active, LATS1/2 phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, preventing their nuclear translocation and subsequent expression of pro-growth genes. AICAR has been shown to be a potent, AMPK-independent activator of this pathway.[6][9]

The mechanism involves an early transcriptional upregulation of the LATS1 and LATS2 genes.[2] This leads to increased LATS1/2 protein levels and subsequent activating phosphorylation (e.g., at Thr1079 for LATS1). Active LATS1/2 then phosphorylates YAP (e.g., at Ser112/Ser127), leading to its sequestration in the cytoplasm and the repression of its target genes, ultimately contributing to AICAR's anti-proliferative effects.[2][6]

While specific kinetic constants are not available, semi-quantitative data from studies in AMPK dKO mouse embryonic fibroblasts (MEFs) demonstrate the pathway's activation.

| Target | Effect of AICAR (AMPK-independent) | Method | Reference |

| Lats1 / Lats2 mRNA | Increased transcript levels | RT-qPCR | [2] |

| LATS1 / LATS2 Protein | Increased total protein levels | Western Blot | [2] |

| LATS1 Phosphorylation (T1079) | Increased phosphorylation | Western Blot | [2] |

| YAP Phosphorylation (S112) | Increased phosphorylation | Western Blot | [2] |

| YAP/TAZ Localization | Increased cytoplasmic retention | Immunofluorescence | [6] |

This section outlines key methods to assess AICAR-induced, AMPK-independent Hippo pathway activation. Experiments should be performed in AMPKα1/α2 dKO cells or with appropriate AMPK inhibitors to ensure the observed effects are independent of the kinase.

-

Western Blot for Protein and Phosphorylation Levels:

-

Objective: To quantify changes in total and phosphorylated LATS1/2 and YAP.

-

Procedure: a. Culture AMPK dKO cells and treat with AICAR (e.g., 1 mM) for various time points (e.g., 2, 4, 8, 12, 24 hours). b. Lyse cells in RIPA buffer with protease and phosphatase inhibitors. c. Determine protein concentration using a BCA assay. d. Separate equal amounts of protein lysate via SDS-PAGE. Phos-tag™ gels can be used for better separation of phosphorylated isoforms. e. Transfer proteins to a PVDF membrane. f. Probe with primary antibodies against total LATS1, total LATS2, phospho-LATS1 (Thr1079), total YAP, and phospho-YAP (Ser127). Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control. g. Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate. h. Quantify band intensity using densitometry software.

-

-

Immunofluorescence for YAP/TAZ Localization:

-

Objective: To visualize the subcellular localization of YAP/TAZ.

-

Procedure: a. Grow cells on glass coverslips and treat with AICAR as described above. b. Fix cells with 4% paraformaldehyde. c. Permeabilize cells with 0.25% Triton X-100. d. Block with 1% BSA in PBST. e. Incubate with a primary antibody against YAP or TAZ. f. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). g. Counterstain nuclei with DAPI. h. Mount coverslips and acquire images using a fluorescence microscope. i. Analyze the nuclear-to-cytoplasmic fluorescence intensity ratio.

-

Caption: AICAR/ZMP upregulates LATS1/2 to inhibit YAP/TAZ.

Perturbation of Nucleotide Synthesis Pathways

ZMP is a natural intermediate in the de novo purine biosynthesis pathway. The administration of AICAR leads to supraphysiological levels of ZMP, which can significantly disrupt the delicate balance of nucleotide pools. This occurs through at least two AMPK-independent mechanisms: feedback inhibition of purine synthesis and induction of pyrimidine starvation.

Feedback Inhibition of Purine Synthesis

The de novo purine synthesis pathway is regulated by feedback inhibition, where the end products (AMP, GMP) inhibit early, rate-limiting enzymes such as phosphoribosyl pyrophosphate (PRPP) amidotransferase.[10][11] As ZMP is the immediate precursor to IMP, its accumulation can contribute to this feedback, slowing the overall rate of purine synthesis. This effect is particularly relevant in the context of anti-cancer therapies that target this pathway.

Induction of Pyrimidine Starvation

A critical AMPK-independent effect of AICAR is the inhibition of de novo pyrimidine synthesis. Metabolomic studies have shown that AICAR treatment leads to a significant accumulation of the pyrimidine precursor orotate and a corresponding decrease in uridine monophosphate (UMP).[9][12] This indicates a blockage of the enzyme UMP synthase. This pyrimidine starvation leads to S-phase arrest and can induce apoptosis in cancer cells, an effect that is independent of AMPK and can be fully rescued by the addition of exogenous uridine.[1][13] The underlying mechanism may involve the depletion of the shared substrate PRPP, which is consumed during the conversion of AICAR to ZMP and subsequent purine synthesis, thereby limiting its availability for the pyrimidine pathway.[12]

-

Metabolite Analysis via LC/MS-MS:

-

Objective: To quantify changes in nucleotide and precursor pools.

-

Procedure: a. Treat cells (e.g., multiple myeloma or leukemia cell lines) with AICAR for 24 hours. b. Perform a polar metabolite extraction using a cold methanol/acetonitrile/water solution. c. Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC/MS-MS) to quantify levels of orotate, UMP, and other relevant nucleotides like PRPP.

-

-

Uridine Rescue Assay:

-

Objective: To functionally confirm that AICAR's effects are due to pyrimidine depletion.

-

Procedure: a. Culture cells in the presence of an apoptotic or anti-proliferative concentration of AICAR. b. In parallel, treat cells with AICAR plus increasing concentrations of uridine (e.g., 10-200 µM). c. After 48-96 hours, assess cell viability (e.g., using a CellTiter-Glo assay) or apoptosis (e.g., by Annexin V/PI staining and flow cytometry). d. A reversal of the AICAR-induced phenotype by uridine confirms pyrimidine starvation as the mechanism.

-

Caption: ZMP accumulation disrupts purine and pyrimidine synthesis.

Conclusion and Future Directions

The evidence presented in this guide clearly establishes that AICAR, through its metabolite ZMP, exerts significant biological effects that are entirely independent of AMPK activation. These include the direct allosteric regulation of FBPase and glycogen phosphorylase, the activation of the Hippo tumor suppressor pathway, and the profound disruption of nucleotide biosynthesis.

For researchers and drug developers, these findings have critical implications:

-

Interpretation of Data: Effects observed following AICAR treatment cannot be solely attributed to AMPK activation without further validation, such as the use of AMPK knockout models or more specific AMPK agonists that do not form ZMP.

-

Therapeutic Opportunities: The AMPK-independent targets of ZMP represent novel avenues for therapeutic development. For instance, modulating the Hippo pathway or exploiting the pyrimidine starvation effect could be valuable in oncology, while the direct inhibition of FBPase remains a target for type 2 diabetes.

Future research should focus on obtaining more granular quantitative data, such as the binding affinities (Kᵢ, Kₔ) of ZMP for its various targets. Elucidating the precise mechanism by which ZMP upregulates LATS1/2 transcription is another key area for investigation. A deeper understanding of these non-canonical pathways will ultimately allow for a more precise application of AICAR as a research tool and the development of more targeted therapeutics.

References

- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review | MDPI [mdpi.com]

- 2. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the mechanism of adenosine 5'-monophosphate inhibition of bovine liver fructose 1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of fructose-1,6-bisphosphatase by a new class of allosteric effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Hippo Pathway Kinases LATS1/2 Suppress Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ribonucleoside AICAr induces differentiation of myeloid leukemia by activating the ATR/Chk1 via pyrimidine depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding of purine nucleotides to two regulatory sites results in synergistic feedback inhibition of glutamine 5-phosphoribosylpyrophosphate amidotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

The Physiological Role of Endogenous AICAR Phosphate (ZMP) in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoimidazole-4-carboxamide ribonucleotide (ZMP), also known as AICAR monophosphate, is a pivotal endogenous intermediate in the de novo purine biosynthesis pathway.[1] Beyond its foundational role in nucleotide synthesis, ZMP has garnered significant attention as a key regulator of cellular energy metabolism, primarily through its function as an AMP mimetic that allosterically activates AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[2][3] Accumulation of endogenous ZMP under physiological and pathophysiological conditions can profoundly influence a multitude of metabolic processes, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.[4][5] This technical guide provides an in-depth exploration of the physiological role of endogenous ZMP, presenting quantitative data on its metabolic effects, detailing experimental protocols for its measurement, and visualizing the core signaling pathways it governs.

Endogenous ZMP Biosynthesis and Regulation

ZMP is synthesized from succinyl-AICAR (SAICAR) by the enzyme adenylosuccinate lyase (ASL) in the de novo purine synthesis pathway.[1] It is subsequently converted to inosine monophosphate (IMP) by AICAR transformylase (ATIC), an enzyme that is a target of antifolate drugs like methotrexate.[6][7] The intracellular concentration of ZMP is typically low but can increase under conditions that disrupt purine metabolism, such as deficiencies in folate or genetic disorders like Lesch-Nyhan syndrome.[1][8] Pharmacological intervention with AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), a cell-permeable precursor, leads to its phosphorylation by adenosine kinase to ZMP, artificially elevating intracellular levels for research purposes.[3][9]

Quantitative Effects of ZMP on Metabolic Parameters

The elevation of intracellular ZMP, whether through endogenous accumulation or exogenous AICAR administration, triggers significant metabolic shifts. The following tables summarize key quantitative findings from various studies.

Table 1: Effect of AICAR-Induced ZMP Accumulation on Cellular Nucleotide Levels

| Cell/Tissue Type | Treatment | ZMP Level (picomoles/mg protein) | ATP Level (picomoles/mg protein) | ADP Level (picomoles/mg protein) | AMP Level (picomoles/mg protein) | ATP/ADP Ratio | Reference |

| Aortic Smooth Muscle Cells | Control | 8.5 ± 0.6 | 2,751.6 ± 126.7 | 1,335.6 ± 55.2 | 264.7 ± 20.7 | 2.08 ± 0.06 | [2] |

| Aortic Smooth Muscle Cells | 1 mM AICAR (30 min) | 2014.9 ± 179.4 | 1,230.3 ± 81.3 | 1,141.4 ± 96.7 | 166.1 ± 16.4 | 1.08 ± 0.02 | [2] |

| Rat Gastrocnemius-plantaris | Control | Not detected | - | - | - | - | [10] |

| Rat Gastrocnemius-plantaris | 2 mM AICAR perfusion (45 min) | ~3.5 µmol/g | - | - | - | - | [10] |

Table 2: Impact of AICAR-Induced ZMP on Metabolic Processes

| Tissue/Cell Type | Treatment | Parameter Measured | Effect | Reference |

| Rat Soleus Muscle | 2 mM AICAR (60 min) | Fatty Acid Oxidation (LFA) | +33% | [11] |

| Rat Soleus Muscle | 2 mM AICAR (60 min) | Fatty Acid Oxidation (HFA) | +36% | [11] |

| Rat Soleus Muscle | 2 mM AICAR (60 min) | Glucose Oxidation (LFA) | +105% | [11] |

| Rat Soleus Muscle | 2 mM AICAR (60 min) | Glucose Oxidation (HFA) | +170% | [11] |

| Rat Soleus Muscle | 2 mM AICAR (60 min) | PDH Activation | +126% | [11] |

| Isolated Rat Adipocytes | AICAR (15 h) | Endogenous Palmitate Oxidation | ~6.6-fold increase | [12] |

| Isolated Rat Adipocytes | AICAR (15 h) | Exogenous Palmitate Oxidation | ~3-fold increase | [12] |

| Rat Aortic Rings | 1 mM AICAR (30 min) | Phenylephrine-induced contractility | ~35% inhibition | [2] |

LFA: Low Fatty Acid (0.2 mM); HFA: High Fatty Acid (1 mM)

Key Signaling Pathways Involving ZMP

Endogenous ZMP exerts its metabolic control through several key signaling pathways, most notably the activation of AMPK.

De Novo Purine Biosynthesis and ZMP Formation

The following diagram illustrates the position of ZMP as a central intermediate in the de novo purine biosynthesis pathway.

ZMP-Mediated AMPK Activation

ZMP mimics AMP by binding to the γ-subunit of AMPK, leading to a conformational change that promotes phosphorylation of the catalytic α-subunit at Threonine 172 by upstream kinases such as LKB1.[2][3] This activation cascade initiates a switch from anabolic to catabolic processes to restore cellular energy homeostasis.

AMPK-Independent Effects

While AMPK activation is a major consequence of elevated ZMP, evidence suggests the existence of AMPK-independent effects.[6] For instance, in yeast, ZMP can directly interact with transcription factors to regulate gene expression related to purine and tetrahydrofolate synthesis.[8] In mammalian cells, high concentrations of ZMP have been shown to have cytotoxic effects that are not solely dependent on AMPK.[13]

Experimental Protocols

Accurate quantification of endogenous ZMP and assessment of its metabolic consequences are critical for research in this field.

Quantification of Intracellular ZMP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of intracellular metabolites like ZMP.[2][14]

A. Sample Preparation and Metabolite Extraction

-

Cell Culture and Quenching: Culture cells to the desired confluency. To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Metabolite Extraction: Immediately add a pre-chilled extraction solvent, typically a methanol/water mixture (e.g., 80:20 v/v), to the culture dish.[15] Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. For tissue samples, first, powder the frozen tissue under liquid nitrogen and then add the extraction solvent.[10]

-

Internal Standard: Include an appropriate internal standard, such as a stable isotope-labeled ZMP, in the extraction solvent for accurate quantification.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites for LC-MS/MS analysis.

B. LC-MS/MS Analysis

-

Chromatographic Separation: Employ a suitable chromatography column, such as a HILIC or reversed-phase column, to separate ZMP from other cellular components.

-

Mass Spectrometry Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection of ZMP. The MRM transitions for AICAR (the dephosphorylated form often measured in urine) are typically m/z = 259.1 > 127.0 and 259.1 > 110.0.[14] Specific transitions for ZMP would need to be optimized.

-

Quantification: Generate a standard curve using known concentrations of a ZMP standard. Calculate the concentration of ZMP in the samples by comparing the peak area ratio of the endogenous ZMP to the internal standard against the standard curve. Normalize the final concentration to total protein content or cell number.

Assessment of Fatty Acid Oxidation

The effect of ZMP on fatty acid oxidation can be assessed by measuring the rate of conversion of radiolabeled fatty acids to CO2.[12]

-

Cell Treatment: Incubate cells (e.g., isolated adipocytes or muscle strips) with or without AICAR for the desired duration.

-

Radiolabeling: Add a radiolabeled fatty acid, such as [1-¹⁴C]palmitic acid, to the incubation medium.

-

CO2 Trapping: The incubation is performed in a sealed system where any produced ¹⁴CO2 is trapped in a filter paper soaked with a capturing agent (e.g., NaOH).

-

Measurement: After the incubation period, measure the radioactivity on the filter paper using a scintillation counter.

-

Calculation: The amount of radioactivity is proportional to the rate of fatty acid oxidation.

Conclusion and Future Directions

Endogenous ZMP is a critical metabolic regulator that sits at the intersection of nucleotide synthesis and cellular energy sensing. Its ability to activate AMPK positions it as a key player in maintaining metabolic homeostasis. While the effects of pharmacologically elevated ZMP are well-documented, further research is needed to fully elucidate the physiological roles of endogenous ZMP fluctuations in various tissues and disease states. Understanding the nuanced, tissue-specific, and potentially AMPK-independent roles of ZMP will be crucial for developing novel therapeutic strategies targeting metabolic disorders such as type 2 diabetes, obesity, and certain cancers.[16][17] The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to explore the multifaceted physiological functions of this important endogenous metabolite.

References

- 1. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AICAR promotes endothelium-independent vasorelaxation by activating AMP-activated protein kinase via increased ZMP and decreased ATP/ADP ratio in aortic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of AICAR and study of metabolic markers after administration - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02878C [pubs.rsc.org]

- 4. pacificsun.com [pacificsun.com]

- 5. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ZMP: A Master Regulator of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AICAR | Cell Signaling Technology [cellsignal.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolomics and proteomics identify the toxic form and the associated cellular binding targets of the anti-proliferative drug AICAR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of AICAR and study of metabolic markers after administration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Cellular Uptake and Conversion of AICAR to ZMP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular mechanisms governing the uptake of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) and its subsequent intracellular phosphorylation to 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl-5'-monophosphate (ZMP). Understanding these core processes is critical for leveraging AICAR as a tool in metabolic research and as a potential therapeutic agent.

Chapter 1: Cellular Uptake of AICAR

The journey of AICAR from the extracellular space into the cell is the first critical step for its pharmacological activity. As an adenosine analog, AICAR utilizes the cell's natural nucleoside transport systems.[1][2]

Transport Mechanisms

AICAR enters cells primarily through two major families of nucleoside transporters:

-

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides down their concentration gradient and are sodium-independent.[3] The two best-characterized members, ENT1 and ENT2, are major conduits for AICAR uptake.[1] ENT1, in particular, has been identified as a key transporter for AICAR in hepatocytes and brain tissue.[4] The activity of ENTs can be inhibited by compounds like nitrobenzylthioinosine (NBMPR) and dipyridamole, which consequently block AICAR uptake.[1][4]

-

Concentrative Nucleoside Transporters (CNTs): Unlike ENTs, these transporters are sodium-dependent symporters that move nucleosides against their concentration gradient.[5] CNT3 has been shown to mediate the uptake of AICAR as well.[1]

The expression levels of these transporters can vary significantly between different cell and tissue types, leading to variability in AICAR efficacy.[1][6] Furthermore, the presence of endogenous nucleosides, such as adenosine, can competitively inhibit AICAR transport, a crucial consideration for in vitro studies where culture media may contain high concentrations of these competing molecules.[1]

Quantitative Data on AICAR Transport

Precise kinetic data for AICAR transport is often cell-type specific. The following table summarizes representative quantitative data found in the literature.

| Table 1: AICAR Transporter Characteristics | ||

| Transporter Family | Specific Transporter | Role in AICAR Uptake |

| Equilibrative (ENTs) | ENT1, ENT2 | Primary mediators of AICAR uptake in various tissues including brain, fibroblasts, and skeletal muscle.[1][4] |

| Concentrative (CNTs) | CNT3 | Also capable of mediating AICAR uptake.[1] |

Experimental Protocol: AICAR Uptake Assay

This protocol outlines a common method for measuring the uptake of AICAR into cultured cells using a radiolabeled tracer.

Objective: To quantify the rate of AICAR uptake into a specific cell line.

Materials:

-

Cultured cells (e.g., L6 myotubes, hepatocytes) plated in 12-well plates.

-

Krebs-Henseleit Buffer (KHB) or similar physiological buffer.

-

[¹⁴C]-AICAR (radiolabeled tracer).

-

Unlabeled AICAR.

-

Stop Solution (ice-cold PBS with 25 mM glucose).

-

Lysis Buffer (e.g., 0.04% SDS in water).

-

Scintillation fluid and vials.

-

Scintillation counter.

Procedure:

-

Cell Preparation: Grow cells to near confluence. Twenty-four hours before the assay, switch to a nucleoside-free medium to avoid competitive inhibition of transport.[1]

-

Washing: Gently wash the cell monolayers twice with pre-warmed (37°C) KHB to remove any residual media.

-

Uptake Initiation: Add KHB containing [¹⁴C]-AICAR (e.g., 1 µCi/mL) and varying concentrations of unlabeled AICAR (for kinetic analysis) to each well.

-

Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 10 minutes). This time should be within the linear range of uptake for the specific cell type.[7]

-

Uptake Termination: Rapidly aspirate the uptake medium and wash the cells three times with ice-cold Stop Solution to halt the transport process.

-

Cell Lysis: Add Lysis Buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.

-

Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Protein Assay: Use another aliquot of the lysate to determine the total protein concentration (e.g., via BCA assay) for normalization of uptake data.

-

Data Analysis: Express the uptake rate as pmol of AICAR per minute per milligram of total protein.[7]

Visualization: AICAR Cellular Uptake

Caption: Cellular uptake of AICAR via ENT and CNT transporters.

Chapter 2: Intracellular Conversion of AICAR to ZMP

Once inside the cell, AICAR is not pharmacologically active itself. Its activity is contingent on its conversion to the AMP analog, ZMP.[1][2]

The Role of Adenosine Kinase (ADK)

The phosphorylation of AICAR to ZMP is catalyzed by a single enzyme: adenosine kinase (ADK) .[1][8] This reaction consumes one molecule of ATP.

AICAR + ATP → ZMP + ADP

This conversion is a critical determinant of AICAR's effectiveness. Cells with low ADK activity will accumulate less ZMP and thus show a blunted response to AICAR treatment. The process is so crucial that inhibiting ADK with agents like 5-iodotubercidin completely prevents AICAR-induced AMPK activation and its downstream effects.[8][9]

Quantitative Data on ZMP Conversion

The accumulation of intracellular ZMP can be substantial, reaching millimolar concentrations, which is necessary for it to effectively mimic AMP and activate AMPK.[10]

| Table 2: Intracellular Nucleotide Concentrations Following AICAR Treatment | |||

| Condition | ZMP (pmol/mg protein) | ATP (pmol/mg protein) | Reference |

| Control (Aortic Smooth Muscle Cells) | 8.5 ± 0.6 | 2751.6 ± 126.7 | [8] |

| 1 mM AICAR (30 min) | 2014.9 ± 179.4 | 1230.3 ± 81.3 | [8] |

Note: The conversion of AICAR to ZMP leads to a significant consumption and subsequent decrease in cellular ATP levels.[8]

Experimental Protocol: Quantification of Intracellular ZMP

This protocol describes a method for extracting and quantifying ZMP from cell lysates using High-Performance Liquid Chromatography (HPLC).

Objective: To measure the intracellular concentration of ZMP after AICAR treatment.

Materials:

-

Cultured cells treated with AICAR.

-

Ice-cold 0.6 M Trichloroacetic Acid (TCA) or Perchloric Acid (PCA).

-

Tri-n-octylamine/1,1,2-trichlorotrifluoroethane solution.

-

HPLC system with a suitable column (e.g., reversed-phase C18).[11]

-

Mobile phase buffer (e.g., potassium phosphate buffer with methanol).

-

ZMP standard for calibration curve.

Procedure:

-

Cell Treatment: Treat cells with AICAR for the desired duration (e.g., 30-60 minutes).[12]

-

Metabolite Extraction:

-

Quickly wash cells with ice-cold PBS.

-

Add ice-cold 0.6 M TCA or PCA directly to the plate to precipitate proteins and extract acid-soluble metabolites.

-

Scrape the cells and collect the acid extract. Centrifuge to pellet the protein precipitate.

-

-

Neutralization:

-

Transfer the supernatant (containing ZMP) to a new tube.

-

Neutralize the acid by adding an equal volume of tri-n-octylamine/1,1,2-trichlorotrifluoroethane, vortexing, and centrifuging to separate the phases. The upper aqueous phase contains the neutralized metabolites.

-

-

HPLC Analysis:

-

Quantification:

-

Generate a standard curve using known concentrations of ZMP.

-

Calculate the concentration of ZMP in the samples by comparing their peak areas to the standard curve.

-

Normalize the results to the initial number of cells or total protein content.

-

Alternative advanced methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can provide higher sensitivity and specificity for nucleotide quantification.[9][13]

Visualization: AICAR to ZMP Conversion Workflow

Caption: Intracellular phosphorylation of AICAR to ZMP by ADK.

Chapter 3: ZMP as an AMP Mimetic and Signaling Activator

ZMP's structural similarity to adenosine monophosphate (AMP) allows it to function as an AMP mimetic, most notably by activating the master energy sensor of the cell, AMP-activated protein kinase (AMPK).[14][15]

Allosteric Activation of AMPK

AMPK is a heterotrimeric complex composed of a catalytic α-subunit and regulatory β- and γ-subunits.[1] ZMP, like AMP, binds to the γ-subunit of AMPK.[1][10] This binding induces a conformational change that leads to a potent activation of the kinase through three key mechanisms:

-

Allosteric Activation: Direct, albeit modest, activation of the kinase activity.[2]

-

Promotion of Phosphorylation: It makes the threonine residue (Thr172) on the catalytic α-subunit a better substrate for upstream kinases, primarily Liver Kinase B1 (LKB1).[2]

-

Inhibition of Dephosphorylation: It protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases.[2]

The net result is a robust and sustained increase in AMPK activity, which then phosphorylates numerous downstream targets to restore cellular energy balance. This includes stimulating ATP-producing pathways (like glucose uptake and fatty acid oxidation) and inhibiting ATP-consuming processes (like protein and cholesterol synthesis).[16][17]

Visualization: ZMP-AMPK Signaling Pathway

Caption: ZMP activates AMPK, leading to metabolic regulation.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of hepatic glucose production and AMPK by AICAR but not by metformin depends on drug uptake through the equilibrative nucleoside transporter 1 (ENT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The concentrative nucleoside transporter family, SLC28 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptides.gg [peptides.gg]

- 7. Diverse Inhibitors of De Novo Purine Synthesis Promote AICAR‐Induced AMPK Activation and Glucose Uptake in L6 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AICAR promotes endothelium-independent vasorelaxation by activating AMP-activated protein kinase via increased ZMP and decreased ATP/ADP ratio in aortic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AICAR promotes endothelium-independent vasorelaxation by activating AMP-activated protein kinase via increased ZMP and decreased ATP/ADP ratio in aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. AICAR | Cell Signaling Technology [cellsignal.com]

- 13. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ZMP: A Master Regulator of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Adenosine Monophosphate (AMP)-Activated Protein Kinase: A New Target for Nutraceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Pivotal Role of AICAR in Purine Nucleotide Biosynthesis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), a critical intermediate in the de novo purine biosynthesis pathway. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of AICAR's metabolism, its enzymatic regulation, and its dual function as both a biosynthetic precursor and a key signaling molecule.

Introduction: AICAR's Central Position in Cellular Metabolism

5-Aminoimidazole-4-carboxamide ribonucleotide, also known as ZMP, is a naturally occurring metabolite present in all organisms as an intermediate in the synthesis of inosine monophosphate (IMP), the precursor to all purine nucleotides.[1] The final two steps of the ten-step de novo purine synthesis pathway are dedicated to the conversion of AICAR into IMP.[2][3] This conversion is catalyzed by the bifunctional enzyme AICAR transformylase/IMP cyclohydrolase (ATIC).[1][4][5]

Beyond its fundamental role as a building block for DNA and RNA, AICAR has garnered significant attention for its function as a pharmacological activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6][7] This dual role places AICAR at a crucial intersection of metabolic and signaling pathways, making it a molecule of significant interest in various pathological conditions, including metabolic disorders and cancer.[1][8]

The De Novo Purine Biosynthesis Pathway and AICAR's Transformation

The de novo synthesis of purines is a highly conserved and energy-intensive process that constructs the purine ring from various small molecule precursors. AICAR is the penultimate intermediate in this pathway.

The Bifunctional Enzyme: ATIC

The conversion of AICAR to IMP is efficiently handled by a single protein with two distinct catalytic domains, ATIC.[1][4]

-

AICAR Transformylase (AICAR-Tfase) : The C-terminal domain of ATIC catalyzes the transfer of a formyl group from N¹⁰-formyl-tetrahydrofolate (N¹⁰-fTHF) to the 5-amino group of AICAR. This reaction produces the intermediate 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR).[2][4]

-

IMP Cyclohydrolase (IMPCHase) : The N-terminal domain of ATIC then catalyzes an intramolecular cyclization of FAICAR, releasing a water molecule to form the final purine ring structure of IMP.[4][9]

This bifunctional arrangement is thought to be advantageous, potentially facilitating the transfer of the unstable FAICAR intermediate between active sites, although kinetic studies have shown no direct evidence of substrate channeling.[10] The IMP cyclohydrolase reaction is essentially irreversible and helps drive the overall conversion of AICAR to IMP, as the transformylase reaction is reversible.[10][11]

References

- 1. Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by methotrexate and dihydrofolic acid polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purines Analysis Service - Creative Proteomics [creative-proteomics.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the catalytic mechanism of AICAR transformylase by pH-dependent kinetics, mutagenesis, and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I | Springer Nature Experiments [experiments.springernature.com]

- 8. AMP-Activated Protein Kinase As an Anti-Inflammatory Target for Methotrexate - ACR Meeting Abstracts [acrabstracts.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. The kinetic mechanism of the human bifunctional enzyme ATIC (5-amino-4-imidazolecarboxamide ribonucleotide transformylase/inosine 5'-monophosphate cyclohydrolase). A surprising lack of substrate channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human AICAR transformylase: role of the 4-carboxamide of AICAR in binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of AICAR: A Technical Guide for Researchers

An In-depth Examination of 5-Aminoimidazole-4-Carboxamide Ribonucleotide as a Key Metabolic Intermediate

Introduction

5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), also known as ZMP, is a naturally occurring monophosphorylated nucleotide that serves as a crucial intermediate in the de novo purine biosynthesis pathway.[1] Beyond its fundamental role in nucleotide metabolism, AICAR has garnered significant attention in the scientific community for its pharmacological activity, primarily as an activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][3] This technical guide provides a comprehensive overview of the natural occurrence of AICAR, its metabolic pathways, physiological concentrations, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals.

Metabolic Pathways Involving AICAR

AICAR is a key metabolite in the conserved pathway for de novo purine biosynthesis, present in all organisms.[1] It is also involved in the histidine biosynthesis pathway in microorganisms.[1]

De Novo Purine Biosynthesis

The de novo synthesis of purine nucleotides is a fundamental metabolic pathway that builds purine rings from simpler precursors. AICAR is the second to last intermediate in the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

The key steps involving AICAR are:

-

Synthesis of AICAR: AICAR is synthesized from succinyl-AICAR (SAICAR) by the enzyme adenylosuccinate lyase (ADSL).[1]

-

Conversion to FAICAR: AICAR is then formylated by AICAR formyltransferase (ATIC) to produce 5-formamidoimidazole-4-carboxamide ribotide (FAICAR).[4]

-

IMP Cyclization: Finally, IMP cyclohydrolase, the second enzymatic activity of the bifunctional protein ATIC, catalyzes the cyclization of FAICAR to form IMP.[4]

A diagram of the de novo purine biosynthesis pathway highlighting the position of AICAR is presented below.

References

- 1. AICAR: Determination of AICAR-ribotide in red blood cells as long term marker for an illicit AICAR application | World Anti Doping Agency [wada-ama.org]

- 2. Quantification of AICAR-ribotide concentrations in red blood cells by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of urinary AICAR concentrations as a matter of doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of AICAR and study of metabolic markers after administration - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02878C [pubs.rsc.org]

Methodological & Application

Application Notes: AICAR Phosphate In Vivo Administration in Mice

Introduction

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a widely used pharmacological agent in preclinical research to activate AMP-activated protein kinase (AMPK).[1] Upon cellular uptake, AICAR is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an analog of adenosine monophosphate (AMP).[1] ZMP allosterically activates AMPK, mimicking a state of low cellular energy without altering the actual levels of ATP or AMP.[1] This activation of AMPK, a central regulator of cellular energy homeostasis, makes AICAR a valuable tool for studying metabolic pathways, insulin sensitivity, and exercise physiology in vivo. In mouse models, AICAR administration has been shown to enhance running endurance, improve glucose homeostasis in diabetic models, and reverse age-related declines in muscle function.[1][2][3]

These application notes provide a comprehensive overview of common in vivo administration protocols for AICAR in mice, detailing dosages, routes of administration, and experimental workflows for both acute and chronic treatment regimens.

Molecular Mechanism of Action

AICAR exerts its biological effects primarily through the activation of the AMPK signaling pathway. The diagram below illustrates the key steps in this process, from cellular uptake to the downstream metabolic consequences.

Caption: AICAR signaling pathway from cellular uptake to downstream metabolic effects.

AICAR Administration Protocols

The choice of AICAR dosage, administration route, and treatment duration depends on the specific research question and mouse model. Dosages typically range from 150 to 500 mg/kg of body weight.[1] Common routes of administration include subcutaneous (SC) and intraperitoneal (IP) injections.[1] Oral administration is possible but is noted to have poor absorption.[4]

Quantitative Data Summary: Acute Administration

Acute studies are designed to investigate the immediate physiological and molecular responses to AMPK activation.

| Dosage | Route | Time to Effect Measurement | Mouse Model | Key Outcomes / Findings | Citation(s) |

| 500 mg/kg | SC | 60 minutes | Young (5-month) & Old (23-month) C57Bl/6 | Increased phosphorylation of AMPK and its downstream target ACC in skeletal muscle. | [1] |

| 1 mg/g (1000 mg/kg) | SC | 1-4 hours | ob/ob and lean mice | Transiently lowered blood glucose in both db/db and ob/ob mice, returning to basal levels after ~3 hours. | [2][5] |

| 500 mg/kg | SC | 40 minutes | Wild-type and AMPK kinase-dead (KD) mice | Increased LC3-II/LC3-I ratio (autophagy marker) in soleus muscle of wild-type mice. | [6] |

Quantitative Data Summary: Chronic Administration

Chronic studies assess the long-term, adaptive changes resulting from sustained AMPK activation.

| Dosage | Route | Frequency | Duration | Mouse Model | Key Outcomes / Findings | Citation(s) |

| 300-500 mg/kg (dose escalated) | SC | Daily | 31 days | Old (23-month) C57Bl/6 | Prevented decline in treadmill running performance; increased muscle force production. | [1] |

| 500 mg/kg | IP | Daily | 4 months | High-Fat Diet (HFD)-fed C57Bl/6 | Reversed deficits of HFD-induced diabetic polyneuropathy; increased AMPK phosphorylation. | [7] |